Lower Lipophilicity vs. 2-Amino Analogs
The target compound exhibits a computed XLogP3 value of 2.3, which is 0.5 log units lower than the 2.8 value reported for both 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid and 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid [1][2][3]. This difference arises from the specific positioning of the amino group relative to the carboxylic acid and trifluoromethyl substituents.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid: 2.8; 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid: 2.8 |
| Quantified Difference | ΔXLogP3 = 0.5 units (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
This quantifiable lipophilicity reduction indicates the target compound will exhibit higher aqueous solubility and altered membrane permeability relative to its 2-amino positional isomers, directly impacting assay conditions and lead optimization strategies.
- [1] PubChem. (2026). Compound Summary for CID 84701474: 5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 68686043: 2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 117921364: 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. View Source
